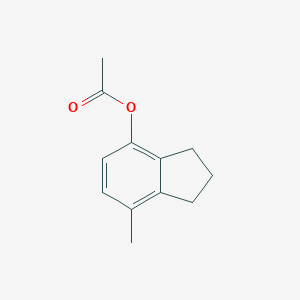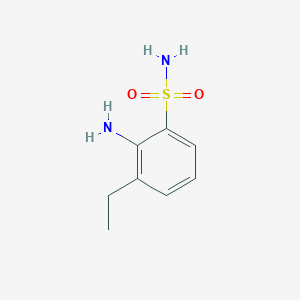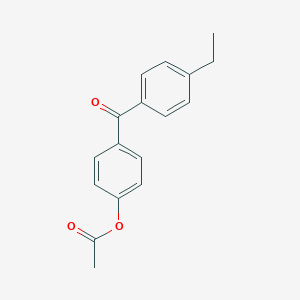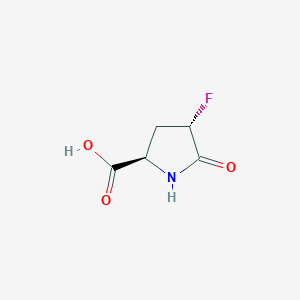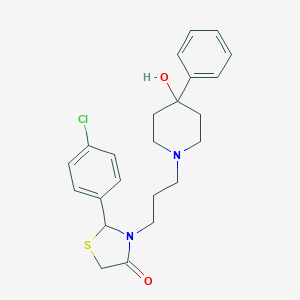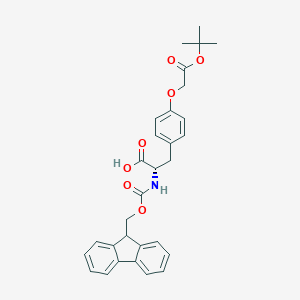
3-Bromo-4-methylbenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-Bromo-4-methylbenzamide often involves catalyzed coupling reactions or domino reaction processes. For example, the coupling of 2-bromobenzamides and terminal alkynes catalyzed by CuI/l-proline has been reported to yield substituted isoindolin-1-ones, showcasing the versatility and reactivity of bromobenzamide derivatives in synthetic organic chemistry (Li et al., 2009).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been the subject of extensive research. Studies on similar compounds, such as m-methylbenzamide, reveal intricate details about their crystal structures. These studies provide insights into the atomic positions, bond distances, and the influence of molecular interactions like hydrogen bonding on the crystal packing and overall stability of the compound (OriiSeiki et al., 1963).
Chemical Reactions and Properties
Bromobenzamide derivatives engage in a variety of chemical reactions, demonstrating a wide range of reactivities. For instance, the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with dimethyl malonate and methyl acetoacetate illustrate the potential of bromobenzamide derivatives to undergo nucleophilic attacks and form Michael adducts, highlighting their chemical versatility (Vasin et al., 2016).
Physical Properties Analysis
The physical properties of bromobenzamide derivatives, including their crystalline structures and intermolecular interactions, have been detailed in studies focusing on compounds like 4-bromobenzamide. These studies offer valuable information on the crystal packing, hydrogen bonding, and halogen interactions that influence the physical characteristics of these compounds (Tothadi et al., 2013).
Chemical Properties Analysis
The chemical properties of bromobenzamide derivatives are also influenced by their molecular structure and reactivity. For instance, the concise synthesis approach to benzisothiazol-3(2H)-one derivatives via copper-catalyzed reactions of o-bromobenzamide derivatives with potassium thiocyanate in water showcases the chemical properties and reactivity of these compounds, particularly their ability to form S-C and S-N bonds (Wang et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds and Narwedine-Type Enones : 3-Bromo-4-methylbenzamide derivatives have been used in the synthesis of heterocyclic compounds and narwedine-type enones, which are important in organic synthesis and pharmaceutical chemistry (Kametani et al., 1972).
Development of Zinc Phthalocyanine for Photodynamic Therapy : Derivatives of 3-Bromo-4-methylbenzamide have been used in creating new zinc phthalocyanine compounds with high singlet oxygen quantum yield, suitable for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Pharmacological Applications : Certain 3-Bromo-4-methylbenzamide derivatives are investigated for their use in treating disorders like asthma, gastrointestinal diseases, pain, and depression due to their antagonistic properties on specific receptors (Norman, 2008).
Role in DNA Repair : Studies involving similar compounds, such as 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, help in understanding the regulatory role of polymers during DNA repair, which is vital in cellular biology and cancer research (Cleaver et al., 1985).
Natural Antioxidants : Certain nitrogen-containing bromophenols, structurally related to 3-Bromo-4-methylbenzamide, have been isolated from marine red algae and exhibit potent radical scavenging activity. This suggests their potential application in the food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Agricultural Chemistry and Environmental Impact : The metabolism of bromoxynil, a herbicide structurally related to 3-Bromo-4-methylbenzamide, by bacteria such as Klebsiella pneumoniae, highlights the importance of these compounds in agricultural chemistry and their environmental impact (McBride et al., 1986).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as n-methylbenzamide have been reported to inhibit phosphodiesterase , which plays a crucial role in cellular signaling.
Biochemical Pathways
If it indeed targets phosphodiesterase like n-methylbenzamide , it could potentially affect cyclic AMP and cyclic GMP signaling pathways, which are critical for various cellular processes.
Result of Action
If it inhibits phosphodiesterase like n-methylbenzamide , it could potentially increase the levels of cyclic AMP and cyclic GMP in cells, influencing various cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-4-methylbenzamide . For instance, extreme pH or temperature could potentially affect the compound’s structure and, consequently, its interaction with its targets.
Eigenschaften
IUPAC Name |
3-bromo-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUIONXDUJDQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350497 | |
| Record name | 3-bromo-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylbenzamide | |
CAS RN |
183723-09-3 | |
| Record name | 3-bromo-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
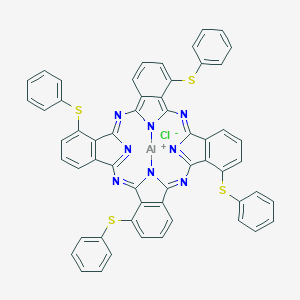
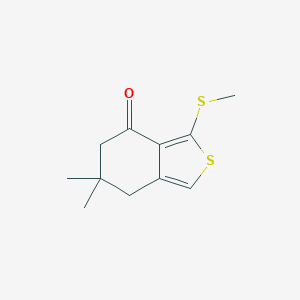
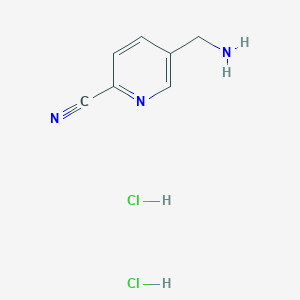
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
